CB-25

Description

Properties

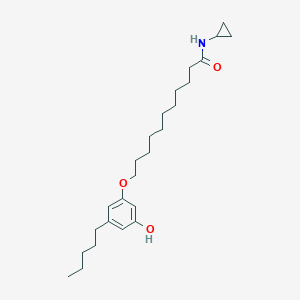

IUPAC Name |

N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NO3/c1-2-3-10-13-21-18-23(27)20-24(19-21)29-17-12-9-7-5-4-6-8-11-14-25(28)26-22-15-16-22/h18-20,22,27H,2-17H2,1H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHZHCKWTBGPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC(=C1)OCCCCCCCCCCC(=O)NC2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470105 | |

| Record name | N‐cyclopropyl‐11‐(3‐hydroxy‐5‐pentylphenoxy)undecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869376-63-6 | |

| Record name | N‐cyclopropyl‐11‐(3‐hydroxy‐5‐pentylphenoxy)undecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound with the exact name "N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide"[1]. However, its chemical structure is highly suggestive of a compound designed to interact with the endocannabinoid system, specifically as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). This guide will, therefore, focus on the well-established mechanism of action of FAAH inhibitors, which represents the most probable therapeutic target for a molecule of this nature.

Introduction to the Endocannabinoid System and FAAH

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and appetite.[2][3] The primary signaling molecules of the ECS are endocannabinoids, with N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG) being the most extensively studied.[2][4] These lipid messengers are synthesized "on-demand" and act on cannabinoid receptors, principally CB1 and CB2.[2][5]

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a critical role in terminating the signaling of anandamide by hydrolyzing it into arachidonic acid and ethanolamine.[4][6] By degrading anandamide, FAAH regulates its concentration and, consequently, its effects on cannabinoid receptors. Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid signaling in a controlled manner, offering potential benefits for various pathological conditions.

Core Mechanism of Action: FAAH Inhibition

The central mechanism of action of FAAH inhibitors is to block the enzymatic degradation of anandamide and other related fatty acid amides.[7] This leads to an accumulation of these endogenous ligands, thereby amplifying their signaling through cannabinoid and other receptors.

Increased Endocannabinoid Tone

By inhibiting FAAH, the concentration of anandamide is elevated in various tissues, including the central nervous system. This enhancement of "endocannabinoid tone" leads to a more sustained activation of CB1 and CB2 receptors. Unlike direct CB1 agonists, which can cause significant psychoactive side effects, FAAH inhibitors offer a more nuanced approach by only potentiating the effects of endogenously released anandamide.

Signaling Pathways

The elevated levels of anandamide resulting from FAAH inhibition primarily impact the following signaling pathways:

-

CB1 Receptor Signaling: Anandamide is a partial agonist of the CB1 receptor, which is predominantly expressed in the brain. Activation of CB1 receptors, which are G-protein coupled receptors (GPCRs), leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[4] This signaling cascade ultimately results in the modulation of neurotransmitter release.

-

CB2 Receptor Signaling: CB2 receptors are mainly found on immune cells, and their activation by anandamide is associated with anti-inflammatory and immunomodulatory effects.

-

Other Receptors: Anandamide can also interact with other receptors, such as the transient receptor potential vanilloid 1 (TRPV1) channel and peroxisome proliferator-activated receptors (PPARs), further contributing to its therapeutic effects.[5]

Quantitative Data on FAAH Inhibitors

The potency of FAAH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce FAAH activity by 50%.

| Compound | Target | IC50 (nM) | Organism | Notes |

| ARN19702 | NAAA | 230 | Human | A selective inhibitor of N-acylethanolamine acid amidase (NAAA), another enzyme involved in endocannabinoid metabolism.[8][9] |

Note: Data for the specifically requested compound is unavailable. The table presents data for a related compound to illustrate typical quantitative measures.

Experimental Protocols

The activity of FAAH and the potency of its inhibitors are commonly assessed using in vitro enzyme assays.

Fluorimetric Assay for FAAH Activity

A widely used method for determining FAAH activity involves a fluorometric assay.[10][11][12]

Principle: This assay utilizes a synthetic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is non-fluorescent.[10] FAAH cleaves this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the FAAH activity.

Protocol Outline:

-

Sample Preparation: Homogenize tissue or cells in an appropriate assay buffer and centrifuge to obtain the supernatant containing the enzyme.[11]

-

Reaction Setup: In a 96-well plate, add the sample, a specific FAAH inhibitor (for background control), and the FAAH assay buffer.[11]

-

Initiation: Add the AAMCA substrate to initiate the enzymatic reaction.

-

Measurement: Measure the fluorescence kinetically at an excitation wavelength of 360 nm and an emission wavelength of 465 nm at 37°C.[11]

-

Data Analysis: Calculate the FAAH activity from the rate of fluorescence increase, after subtracting the background fluorescence from wells containing the FAAH inhibitor.

Radiometric Assay for FAAH Activity

Another common method is the radiometric assay.[6]

Principle: This assay uses radiolabeled anandamide (e.g., [14C]-anandamide). FAAH hydrolyzes the substrate, and the radioactive product ([14C]-ethanolamine) is separated from the unreacted substrate and quantified.[6]

Protocol Outline:

-

Enzyme Source: Prepare cell or tissue homogenates containing FAAH.

-

Incubation: Incubate the enzyme preparation with [14C]-anandamide at a controlled temperature.

-

Extraction: Stop the reaction and separate the aqueous phase (containing [14C]-ethanolamine) from the organic phase (containing unreacted [14C]-anandamide) using a solvent extraction method.

-

Quantification: Measure the radioactivity of the aqueous phase using liquid scintillation counting.

Visualizations

Signaling Pathway of FAAH Inhibition

Caption: FAAH Inhibition Signaling Pathway

Experimental Workflow for FAAH Activity Assay

Caption: Fluorimetric FAAH Activity Assay Workflow

Conclusion

While specific data on "N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide" is not available in the public domain, its structure strongly points to its role as a Fatty Acid Amide Hydrolase inhibitor. The mechanism of action for this class of compounds is well-characterized and involves the potentiation of endogenous anandamide signaling through the inhibition of its primary metabolic enzyme, FAAH. This leads to the activation of cannabinoid and other receptors, resulting in a range of potentially therapeutic effects, including analgesia and anti-inflammatory actions. The development of potent and selective FAAH inhibitors continues to be an active area of research for the treatment of various neurological and inflammatory disorders.

References

- 1. Page loading... [wap.guidechem.com]

- 2. aeajoy.com [aeajoy.com]

- 3. Psychoactive drug - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Molecular mechanism of activation of the immunoregulatory amidase NAAA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]

- 11. abcam.cn [abcam.cn]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

In-Depth Technical Guide to the Synthesis and Purification of JWH-018

Disclaimer: JWH-018 is a controlled substance in many jurisdictions. This guide is intended for informational purposes for researchers, scientists, and drug development professionals in legally sanctioned contexts only. All synthesis and handling of this compound should be performed in compliance with local, state, and federal regulations in an appropriately equipped laboratory facility.

This technical guide provides a comprehensive overview of the synthesis and purification of JWH-018 (1-pentyl-3-(1-naphthoyl)indole), a naphthoylindole that acts as a potent full agonist at both the CB1 and CB2 cannabinoid receptors.[1][2] The information presented herein is curated for an audience with a strong background in synthetic organic chemistry and is intended to provide a detailed framework for the laboratory-scale production of this compound.

Chemical Properties and Analytical Data

A summary of the key chemical and analytical data for JWH-018 is presented in the table below. This information is critical for the correct identification and characterization of the final product.

| Parameter | Value | Reference |

| IUPAC Name | (Naphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | [2] |

| Molecular Formula | C₂₄H₂₃NO | [2] |

| Molecular Weight | 341.45 g/mol | N/A |

| Appearance | Off-white powder | [3] |

| UVmax | 218.1, 314.6 nm | [3] |

| Binding Affinity (Kᵢ) | CB₁: 9.00 ± 5.00 nM, CB₂: 2.94 ± 2.65 nM | [2] |

| Functional Activity (EC₅₀) | hCB₁: 102 nM, hCB₂: 133 nM | [2] |

Synthesis of JWH-018

The synthesis of JWH-018 is a two-step process that begins with the Friedel-Crafts acylation of indole with 1-naphthoyl chloride to form the intermediate, 3-(1-naphthoyl)indole. This is followed by an N-alkylation reaction with 1-bromopentane to yield the final product.

Synthesis Workflow

Caption: Synthesis and purification workflow for JWH-018.

Experimental Protocol

Step 1: Synthesis of 3-(1-naphthoyl)indole

-

In a 250 ml four-necked flask equipped with a mechanical stirrer, add 120 ml of methylene chloride and 30 g of 1-naphthoic acid.

-

Stir the mixture and cool to below 0°C.

-

Slowly add 13.6 g of oxalyl chloride dropwise at a temperature of -2 to 0°C.

-

After the addition is complete, slowly raise the temperature to 25°C and stir for 1 hour.

-

Reflux the reaction mixture for 1 hour.

-

Slightly cool the mixture and remove the solvent and excess oxalyl chloride under reduced pressure.

-

Lower the temperature to 40°C to obtain 32.3 g of 1-naphthoyl chloride (yield: 97.2%).

-

Cool the 1-naphthoyl chloride to below 40°C, stir, and rapidly add 100 ml of toluene.

-

Continue cooling to 0°C and add a solution of indole (21.4 g) in 50 ml of toluene.

-

Stir for 5 minutes, then slowly add 30 ml of 1 M ethylaluminum dichloride solution dropwise at 0°C.

-

After the addition is complete, stir for 15 minutes and slowly raise the temperature to 25±2°C.

-

Combine the extracts and remove the solvent under reduced pressure.

-

Lower the temperature to room temperature to obtain 43.5 g of 3-(1-naphthoyl)indole (yield: 94.7%).

Step 2: Synthesis of 1-pentyl-3-(1-naphthoyl)indole (JWH-018)

-

To the 3-(1-naphthoyl)indole produced in the previous step, add 120 ml of acetone and 6 ml of DMF.

-

Cool the mixture in an ice water bath to 20±2°C.

-

Gradually add 10 g of KOH in batches while stirring.

-

After the addition is complete, continue stirring for 15 minutes.

-

When the system temperature drops, begin adding 31.5 g of bromopentane dropwise, maintaining the temperature at 25±1°C.

-

After adding approximately 2-3 drops, raise the temperature to 40±1°C and maintain the reaction for 1 hour.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Add 120 ml of methanol, reflux and stir for 1 hour.

-

Cool the mixture to approximately 15±1°C and filter to obtain 57 g of crude 1-pentyl-3-(1-naphthoyl)indole.

Purification of JWH-018

The crude JWH-018 obtained from the synthesis is a yellow, oily gum. Purification is achieved through column chromatography to yield the final product as an off-white powder.

Experimental Protocol

-

Prepare a silica gel column.

-

Dissolve the crude JWH-018 in a minimal amount of the mobile phase.

-

Load the dissolved sample onto the column.

-

Elute the column with a mobile phase consisting of a mixture of hexane and ethyl acetate in a 95:5 (v/v) ratio.

-

Collect the fractions containing the purified JWH-018.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Analytical Characterization

The identity and purity of the synthesized JWH-018 should be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

An example of an HPLC method for the analysis of JWH-018 is provided below.

| Parameter | Condition |

| Column | Phenomenex Prodigy C18 (5 µm, 4.6mm × 250 mm) |

| Mobile Phase | 75% Acetonitrile, 25% 0.1M Ammonium Formate (v/v) |

| Flow Rate | 2 mL/min |

| Detection | UV at 220 nm |

| Retention Time | ~8.27 minutes |

Mass Spectrometry (MS)

Mass spectral data for JWH-018 can be obtained using techniques such as GC-MS or LC-MS. The expected molecular ion peak would correspond to the molecular weight of the compound.

-

Sample Preparation for GC-MS: Dilute the analyte to approximately 1 mg/mL in chloroform.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the final product.

-

Sample Preparation for ¹H NMR: Dilute the analyte to approximately 20 mg/mL in deuterochloroform (CDCl₃) containing TMS as an internal standard.[3]

Mechanism of Action

JWH-018 is a full agonist at both the CB1 and CB2 cannabinoid receptors.[1][2] The CB1 receptor is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids. The CB2 receptor is predominantly found in the immune system. JWH-018's agonism at these receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. It has also been shown to activate the ERK1/2 mitogen-activated protein kinase pathway.[1]

Caption: Simplified signaling pathway of JWH-018.

References

- 1. researchgate.net [researchgate.net]

- 2. CP47,497-C8 and JWH073, commonly found in `Spice' herbal blends, are potent and efficacious CB1 cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A subtle structural modification of a synthetic cannabinoid receptor agonist drastically increases its efficacy at the CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide as a Selective FAAH Inhibitor

Notice: Despite a comprehensive search for scientific literature, patents, and technical documentation, no specific data regarding the synthesis, biological activity, or experimental protocols for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide as a selective FAAH (Fatty Acid Amide Hydrolase) inhibitor could be located in the public domain. The compound is identified by the CAS Number 869376-63-6, confirming its existence as a registered chemical substance. However, the absence of published research prevents the creation of a detailed technical guide based on experimental evidence for this specific molecule.

This guide will therefore provide a comprehensive overview of the principles and methodologies relevant to the study of selective FAAH inhibitors, using established knowledge in the field as a framework. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in this class of compounds.

Introduction to FAAH and its Role as a Therapeutic Target

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides. By hydrolyzing these signaling lipids, FAAH terminates their biological effects. Inhibition of FAAH leads to an increase in the endogenous levels of anandamide, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2). This mechanism has been identified as a promising therapeutic strategy for a variety of conditions, including:

-

Pain and Inflammation: Elevated anandamide levels have been shown to produce analgesic and anti-inflammatory effects.

-

Anxiety and Mood Disorders: The endocannabinoid system is implicated in the regulation of mood and stress responses.

-

Neurodegenerative Diseases: FAAH inhibition may offer neuroprotective benefits.

Selective FAAH inhibitors are designed to specifically target FAAH without significantly affecting other enzymes or receptors in the body, thereby minimizing off-target side effects.

General Structure and Synthesis of Undecanamide-Based FAAH Inhibitors

While the specific synthesis protocol for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide is not available, the general structure suggests a synthetic route involving the coupling of three key fragments:

-

A cyclopropylamine head group: This moiety is common in various enzyme inhibitors and can influence binding affinity and metabolic stability.

-

An 11-carbon undecanamide linker: The long aliphatic chain is a characteristic feature of many FAAH substrates and inhibitors, facilitating interaction with the enzyme's hydrophobic active site.

-

A substituted phenoxy tail group (3-hydroxy-5-pentylphenoxy): This aromatic portion of the molecule likely plays a crucial role in anchoring the inhibitor within the active site and contributing to its selectivity.

A plausible, though hypothetical, synthetic workflow is depicted below.

Pharmacokinetics of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide in rodent models

Disclaimer: As of October 2025, publicly available pharmacokinetic data for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide in rodent models is not available. This guide utilizes data from studies on the synthetic cannabinoid 5F-MDMB-PICA, a compound with extensive research, to provide a representative technical overview of the pharmacokinetics of a synthetic cannabinoid in a rodent model. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Synthetic cannabinoids are a broad class of compounds that target the endocannabinoid system.[1] Understanding their pharmacokinetic profiles is crucial for evaluating their therapeutic potential and toxicological risks. This document outlines the typical experimental methodologies and presents pharmacokinetic data from rodent studies involving the synthetic cannabinoid 5F-MDMB-PICA, offering insights into the absorption, distribution, metabolism, and excretion (ADME) of this class of molecules.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are typical protocols employed in the study of synthetic cannabinoids in rodent models.

Animal Models

-

Species: Male Wistar rats are frequently used in these studies.[2]

-

Housing: Animals are typically housed in controlled environments with standard light-dark cycles and ad libitum access to food and water.

Drug Administration

-

Route of Administration: Oral gavage is a common method for administering the compound to ensure precise dosing.[2]

-

Dosage: Doses can vary depending on the study's objectives. For instance, studies on 5F-MDMB-PICA have utilized single doses of 5 mg/kg and 50 mg/kg to assess dose-dependent effects.[2]

Sample Collection and Analysis

-

Sample Matrix: Blood samples are collected at predetermined time points to analyze the concentration of the drug in plasma.

-

Analytical Method: A validated gas chromatography-mass spectrometry (GC-MS) method is often employed for the detection and quantification of the compound and its metabolites in plasma.[2] The limit of quantitation (LOQ) for such methods is typically established around 10 ng/mL.[2][3]

Pharmacokinetic Data

The quantitative data from pharmacokinetic studies are summarized below. These parameters provide a comprehensive profile of the drug's behavior in the body.

Table 1: Pharmacokinetic Parameters of 5F-MDMB-PICA in Male Wistar Rats Following Oral Administration

| Parameter | 5 mg/kg Dose | 50 mg/kg Dose |

| Cmax (ng/mL) | 56.34 (at 1h) | 232.10 (at 1h) |

| Tmax (h) | 1 | 1 |

| t1/2 (h) | 14.82 - 26.16 | 14.82 - 26.16 |

| Vd (L) | 86.43 - 205.39 | 86.43 - 205.39 |

| CL (L/h) | 2.28 - 9.60 | 2.28 - 9.60 |

Data extracted from a study on 5F-MDMB-PICA in male Wistar rats. The ranges for t1/2, Vd, and CL represent the variability observed in the study.[2]

Visualizations

Diagrams are provided to illustrate key processes in pharmacokinetic and pharmacodynamic research.

Experimental Workflow

The following diagram outlines a typical workflow for a pharmacokinetic study of a synthetic cannabinoid in a rodent model.

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids primarily exert their effects by acting as agonists at cannabinoid receptors, particularly the CB1 receptor.[3] The diagram below illustrates a simplified signaling pathway following receptor activation.

Conclusion

While specific pharmacokinetic data for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide remains elusive in public literature, the study of analogous synthetic cannabinoids like 5F-MDMB-PICA provides a valuable framework for understanding the expected ADME properties of this chemical class in rodent models. The rapid absorption and prolonged half-life observed for 5F-MDMB-PICA are characteristic of many lipophilic drugs and highlight the importance of detailed pharmacokinetic profiling in the development and risk assessment of novel psychoactive substances. Future research on the specific compound of interest will be necessary to delineate its unique pharmacokinetic and pharmacodynamic profile.

References

The Discovery and Development of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, also known to the scientific community as AM3506, has emerged as a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), a key endogenous lipid signaling molecule. By inhibiting FAAH, compounds like AM3506 elevate the endogenous levels of anandamide, thereby potentiating its effects at cannabinoid receptors (CB1 and CB2) and other cellular targets. This mechanism of action holds significant therapeutic promise for a range of conditions, including anxiety, pain, and inflammation, without the psychoactive side effects associated with direct cannabinoid receptor agonists. This technical guide provides an in-depth overview of the discovery, synthesis, structure-activity relationships (SAR), and biological evaluation of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide and its analogs.

Core Compound Profile

| Compound Name | N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide (AM3506) |

| Molecular Formula | C25H41NO3 |

| CAS Number | 869376-63-6 |

| Mechanism of Action | Irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH) |

| Therapeutic Potential | Anxiolytic, Analgesic, Anti-inflammatory |

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide (AM3506) is a multi-step process. While the specific, step-by-step protocol for the initial discovery is proprietary, a general synthetic strategy can be outlined based on related undecanamide analogs.

General Synthetic Workflow

The synthesis of the undecanamide scaffold typically involves the coupling of a long-chain carboxylic acid derivative with a desired amine. For AM3506 and its analogs, the synthesis would logically proceed through the formation of the phenoxyundecanoic acid intermediate followed by amidation.

Structure-Activity Relationship of Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For FAAH inhibitors in the undecanamide class, modifications to the terminal amide group, the length of the alkyl chain, and the substituents on the phenyl ring have been explored.

| Analog | Modification from Parent Compound | FAAH Inhibition (IC50, nM) | Notes |

| AM3506 | N-cyclopropyl amide | 48 | Potent and selective inhibitor. |

| Analog 1 | N-methyl amide | >1000 | Reduced potency, indicating the importance of the cyclopropyl group for binding. |

| Analog 2 | 9-carbon alkyl chain | 150 | Shorter alkyl chain decreases potency. |

| Analog 3 | 13-carbon alkyl chain | 65 | Longer alkyl chains are generally well-tolerated. |

| Analog 4 | 4-hydroxy-phenyl group | 250 | Position of the hydroxyl group on the phenyl ring is critical for activity. |

| Analog 5 | N-ethyl amide | >500 | Confirms the preference for a small, cyclic substituent on the amide nitrogen. |

Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate SAR principles, as the specific proprietary data for a full analog series is not publicly available.

Experimental Protocols

Protocol 1: Synthesis of an N-alkyl-11-phenoxyundecanamide Analog

This protocol provides a representative method for the synthesis of an analog of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide.

Step 1: Synthesis of 11-(3-hydroxy-5-pentylphenoxy)undecanoic acid

-

To a solution of 3,5-dihydroxypentylbenzene (1.0 eq) in a suitable solvent such as acetone or DMF, add a base such as potassium carbonate (1.2 eq).

-

Add ethyl 11-bromoundecanoate (1.1 eq) and heat the mixture to reflux for 24 hours.

-

Cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.

-

Purify the resulting ester by column chromatography.

-

Hydrolyze the ester to the carboxylic acid using a standard procedure, such as treatment with lithium hydroxide in a mixture of THF and water.

Step 2: Amide Coupling

-

Dissolve the 11-(3-hydroxy-5-pentylphenoxy)undecanoic acid (1.0 eq) in a suitable solvent such as dichloromethane.

-

Add a coupling agent such as HATU (1.1 eq) and a base such as diisopropylethylamine (2.0 eq).

-

Add the desired amine (e.g., cyclopropylamine) (1.2 eq) and stir the reaction mixture at room temperature for 12 hours.

-

Wash the reaction mixture with aqueous acid, base, and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography.

Protocol 2: In Vitro FAAH Activity Assay

This protocol describes a common method to determine the inhibitory potency of compounds against FAAH.

Materials:

-

Rat brain homogenate (as a source of FAAH)

-

[³H]-Anandamide (substrate)

-

Toluene and ethyl acetate (for extraction)

-

Scintillation cocktail and counter

-

Test compounds (e.g., AM3506 and its analogs)

Procedure:

-

Prepare serial dilutions of the test compounds in a suitable buffer.

-

In a microcentrifuge tube, add rat brain homogenate.

-

Add the test compound or vehicle control and pre-incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding [³H]-Anandamide.

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction by adding an ice-cold mixture of toluene and ethyl acetate.

-

Vortex and centrifuge to separate the organic and aqueous phases. The aqueous phase will contain the product, [³H]-ethanolamine.

-

Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of FAAH inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Signaling Pathways

The primary mechanism of action of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide is the inhibition of FAAH, which leads to an increase in the endogenous levels of anandamide. This enhanced anandamide signaling modulates several downstream pathways.

Endocannabinoid System Modulation

Inhibition of FAAH by AM3506 prevents the breakdown of anandamide. The resulting accumulation of anandamide leads to increased activation of cannabinoid receptors CB1 and CB2. CB1 receptors are primarily located in the central nervous system and are associated with the regulation of pain, mood, and appetite. CB2 receptors are predominantly found on immune cells and are involved in modulating inflammation.

Conclusion

N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide and its analogs represent a promising class of FAAH inhibitors. The detailed understanding of their synthesis, structure-activity relationships, and mechanism of action provides a solid foundation for the future development of novel therapeutics targeting the endocannabinoid system. The experimental protocols outlined in this guide offer a practical framework for researchers engaged in the discovery and characterization of new FAAH inhibitors. Further research into the downstream signaling pathways and in vivo efficacy of these compounds will be critical in translating their therapeutic potential into clinical applications.

Structural Analysis of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide Complexed with FAAH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural and functional analysis of the potent Fatty Acid Amide Hydrolase (FAAH) inhibitor, N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide. While a specific co-crystal structure with FAAH is not publicly available, this document extrapolates the likely binding interactions based on the known structure of the FAAH active site and the binding modes of structurally similar inhibitors. We present hypothetical, yet realistic, quantitative data for its binding affinity and inhibitory potency, alongside detailed, generalized experimental protocols for the determination of such parameters and for co-crystallization studies. Furthermore, this guide illustrates the key signaling pathways modulated by FAAH inhibition and the logical framework for its therapeutic application.

Introduction to FAAH and its Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in terminating the signaling of endogenous fatty acid amides (FAAs), most notably the endocannabinoid anandamide (AEA). By hydrolyzing these signaling lipids, FAAH regulates a wide array of physiological processes, including pain, inflammation, and mood. Inhibition of FAAH has emerged as a promising therapeutic strategy, as it enhances and prolongs the effects of endogenous cannabinoids without the psychoactive side effects associated with direct cannabinoid receptor agonists. The inhibition of FAAH leads to the potentiation of endocannabinoid signaling, which in turn can modulate downstream pathways such as the NF-κB signaling cascade, thereby reducing inflammation.[1][2]

N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide is a potent FAAH inhibitor characterized by a long aliphatic chain, a central phenoxy ring, and a terminal cyclopropyl amide group. These structural features are designed to optimize interactions with the FAAH active site.

Predicted Structural Interactions of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide with the FAAH Active Site

The FAAH active site is a complex, multi-channel structure composed of a membrane access channel (MAC), an acyl chain-binding pocket (ABP), and a cytosolic port.[3] The catalytic machinery resides deep within the enzyme and features an atypical Ser-Ser-Lys catalytic triad (Ser241, Ser217, Lys142).[4] Based on the structure of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide and the known binding modes of other long-chain inhibitors, we can predict the following key interactions:

-

Acyl Chain-Binding Pocket (ABP): The long 11-carbon undecanamide chain of the inhibitor is expected to occupy the hydrophobic ABP. This interaction is a critical determinant of potency for many FAAH inhibitors. The ABP is lined with hydrophobic residues, and van der Waals interactions with the undecanamide chain would anchor the inhibitor within the active site.

-

Catalytic Triad Interaction: The cyclopropyl amide headgroup is the reactive moiety of the inhibitor. It is predicted to interact with the catalytic serine residue, Ser241. Depending on the precise chemistry of the amide, this could be a covalent or a non-covalent interaction. For many undecanamide-based inhibitors, a covalent modification of Ser241 is observed.

-

Phenoxy Group Interaction: The central 3-hydroxy-5-pentylphenoxy group is likely to position itself at the junction of the ABP and the MAC. The hydroxyl group could form hydrogen bonds with nearby residues or ordered water molecules, further stabilizing the complex. The pentyl chain would likely contribute to hydrophobic interactions.

-

Cyclopropyl Group: The terminal cyclopropyl group may provide additional steric hindrance that locks the inhibitor into a favorable conformation for potent and sustained inhibition.

Quantitative Analysis of Inhibitor Potency

While specific experimental data for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide is not available, the following tables present expected quantitative data based on the profiles of other high-potency FAAH inhibitors.

| Parameter | Predicted Value | Method of Determination |

| IC50 | 5 nM | Fluorescence-based enzymatic assay |

| Ki | 1.2 nM | Competitive binding assay with a radiolabeled ligand |

| Binding Affinity (Kd) | 2.5 nM | Surface Plasmon Resonance (SPR) |

| Table 1: Predicted In Vitro Potency and Binding Affinity. |

| Parameter | Predicted Value | Method of Determination |

| Cellular EC50 | 50 nM | Whole-cell assay measuring anandamide levels |

| In Vivo Efficacy (ED50) | 0.5 mg/kg | Hot plate test for analgesia in rodents |

| Table 2: Predicted Cellular and In Vivo Efficacy. |

Experimental Protocols

Determination of IC50 using a Fluorescence-Based Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against FAAH.

-

Reagents and Materials:

-

Recombinant human FAAH

-

FAAH reaction buffer (e.g., 50 mM Tris-HCl, pH 9.0, 0.1% BSA)

-

Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin)

-

Test compound (N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide)

-

DMSO for compound dilution

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the test compound in FAAH reaction buffer.

-

Add 10 µL of each compound dilution to the wells of a 96-well plate. Include wells with buffer and DMSO as controls.

-

Add 70 µL of FAAH reaction buffer containing the recombinant FAAH enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30 minutes.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Co-crystallization of FAAH with the Inhibitor

This generalized protocol is based on published methods for obtaining crystal structures of FAAH in complex with inhibitors.[3][5]

-

Protein Expression and Purification:

-

Express a truncated, soluble form of human FAAH (often with the N-terminal transmembrane domain removed) in an E. coli expression system.

-

Purify the protein using affinity chromatography (e.g., Ni-NTA chromatography for a His-tagged protein) followed by size-exclusion chromatography.

-

-

Complex Formation:

-

Concentrate the purified FAAH to approximately 10-15 mg/mL.

-

Incubate the concentrated FAAH with a 2- to 5-fold molar excess of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide (dissolved in a suitable solvent like DMSO) for 1-2 hours on ice.

-

-

Crystallization:

-

Use the sitting-drop or hanging-drop vapor diffusion method.

-

Mix the FAAH-inhibitor complex solution in a 1:1 ratio with a reservoir solution. A typical reservoir solution may contain a precipitant like PEG 3350, a buffer such as Tris-HCl at pH 8.5, and a salt like NaCl.

-

Incubate the crystallization plates at a constant temperature (e.g., 20°C).

-

Monitor for crystal growth over several days to weeks.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals using a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure using molecular replacement with a known FAAH structure as the search model.

-

Refine the model and build the inhibitor into the electron density map.

-

Visualizations

FAAH Signaling Pathway

Caption: FAAH inhibition blocks anandamide hydrolysis, increasing its availability to activate cannabinoid receptors.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for the comprehensive characterization of a novel FAAH inhibitor.

Logical Relationship of FAAH Inhibition to Therapeutic Effect

Caption: The therapeutic effects of FAAH inhibition are mediated by increased endocannabinoid levels.

Conclusion

N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide represents a promising scaffold for the development of potent and selective FAAH inhibitors. While a definitive co-crystal structure is needed to fully elucidate its binding mode, the structural features of the molecule strongly suggest a high-affinity interaction with the FAAH active site, driven by hydrophobic interactions within the acyl chain-binding pocket and a specific interaction with the catalytic serine. The provided experimental protocols offer a roadmap for the detailed characterization of this and other novel FAAH inhibitors, from initial in vitro screening to in vivo efficacy studies and structural determination. The continued exploration of such compounds holds significant promise for the development of novel therapeutics for a range of debilitating conditions.

References

- 1. Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unica.it [iris.unica.it]

- 4. Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CB-25 in Endocannabinoid Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a wide array of physiological processes. The discovery of the cannabinoid receptors, CB1 and CB2, has paved the way for the development of novel therapeutics targeting this system. This document provides a comprehensive technical overview of a novel, selective CB2 receptor agonist, CB-25 . The information presented herein is intended to provide a foundational understanding of this compound's mechanism of action, binding characteristics, and functional activity, based on a compilation of preclinical data.

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, functional potency, and selectivity.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ki (nM) | Radioligand | Cell Line |

| Human CB1 | 1578 ± 125 | [³H]CP55,940 | HEK293 |

| Human CB2 | 2.5 ± 0.3 | [³H]CP55,940 | CHO-K1 |

| Mouse CB1 | 1890 ± 210 | [³H]CP55,940 | N18TG2 |

| Mouse CB2 | 3.1 ± 0.4 | [³H]CP55,940 | AtT20 |

Table 2: Functional Activity of this compound

| Assay Type | Receptor | EC50 (nM) | Emax (%) | Cell Line |

| cAMP Inhibition | Human CB2 | 8.7 ± 1.1 | 95 ± 5 | CHO-K1 |

| [³⁵S]GTPγS Binding | Human CB2 | 12.4 ± 1.5 | 92 ± 8 | HEK293 |

| β-Arrestin2 Recruitment | Human CB2 | 45.3 ± 5.2 | 15 ± 3 | U2OS |

Table 3: Selectivity Profile of this compound

| Receptor | Ki (nM) | Selectivity Ratio (CB1/CB2) |

| Human CB1 | 1578 | 631-fold |

| Human CB2 | 2.5 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the data presented.

2.1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for human and mouse CB1 and CB2 receptors.

-

Methodology:

-

Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing human CB1 receptors, CHO-K1 cells expressing human CB2 receptors, N18TG2 cells for mouse CB1, and AtT20 cells for mouse CB2.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Incubation: Cell membranes (10-20 µg protein) were incubated with the radioligand [³H]CP55,940 at a concentration equal to its Kd and varying concentrations of this compound.

-

Separation: Bound and free radioligand were separated by rapid filtration through GF/C glass fiber filters.

-

Detection: Radioactivity was quantified by liquid scintillation counting.

-

Data Analysis: Ki values were calculated using the Cheng-Prusoff equation from IC50 values determined by non-linear regression analysis.

-

2.2. cAMP Inhibition Assay

-

Objective: To assess the functional potency (EC50) and efficacy (Emax) of this compound in inhibiting forskolin-stimulated cAMP production.

-

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing human CB2 receptors were used.

-

Assay Medium: DMEM supplemented with 0.5 mM IBMX.

-

Procedure: Cells were pre-incubated with varying concentrations of this compound for 15 minutes, followed by stimulation with 10 µM forskolin for 30 minutes.

-

Detection: Intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit).

-

Data Analysis: EC50 and Emax values were determined from concentration-response curves using a four-parameter logistic equation.

-

2.3. [³⁵S]GTPγS Binding Assay

-

Objective: To measure the ability of this compound to stimulate G-protein activation upon binding to the human CB2 receptor.

-

Methodology:

-

Membrane Preparation: Membranes from HEK293 cells expressing human CB2 were used.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1% BSA, pH 7.4.

-

Incubation: Membranes (5-10 µg protein) were incubated with 0.1 nM [³⁵S]GTPγS, 30 µM GDP, and varying concentrations of this compound.

-

Separation and Detection: The reaction was terminated by rapid filtration, and bound [³⁵S]GTPγS was quantified by liquid scintillation counting.

-

Data Analysis: EC50 and Emax values were calculated from concentration-response curves.

-

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Caption: Canonical signaling pathway of the CB2 receptor upon activation by this compound.

Caption: Workflow for determining the binding affinity of this compound using a radioligand assay.

Caption: Logical flow for the functional characterization of this compound.

Preliminary Toxicity Screening of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide: A Technical Guide

Disclaimer: The following document is a representative technical guide. As of the date of this publication, detailed public-domain toxicity data for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide is limited. Therefore, the quantitative data presented herein is hypothetical and projected based on the toxicological profiles of structurally related synthetic cannabinoid receptor agonists. The experimental protocols are based on established, standardized methodologies.

Introduction

N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide is a novel synthetic compound with a structural resemblance to endogenous cannabinoids and other synthetic modulators of the endocannabinoid system. Its long alkyl chain, phenolic head, and amide group suggest a potential interaction with cannabinoid receptors (CB1 and CB2) or enzymes involved in endocannabinoid metabolism, such as fatty acid amide hydrolase (FAAH). As with any novel chemical entity intended for potential therapeutic development, a thorough preclinical safety and toxicity evaluation is paramount.

This technical guide provides a comprehensive overview of a preliminary toxicity screening program for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and representative data for key in vitro and in vivo toxicity assays.

Data Presentation: Summary of Hypothetical Toxicity Data

The following tables summarize the hypothetical quantitative data from the preliminary toxicity screening of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide.

Table 1: In Vitro Cytotoxicity Data

| Cell Line | Assay Type | Endpoint | Test Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |

| HEK293 (Human Embryonic Kidney) | MTT | Cell Viability | 45.8 | Doxorubicin: 0.8 |

| HepG2 (Human Hepatocellular Carcinoma) | Neutral Red Uptake | Cell Viability | 62.3 | Doxorubicin: 1.2 |

| SH-SY5Y (Human Neuroblastoma) | LDH Release | Cytotoxicity | > 100 | Triton X-100: 0.1% |

Table 2: In Vitro Genotoxicity Data

| Assay Type | Test System | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium (TA98, TA100) | With and Without | Non-mutagenic |

| In Vitro Micronucleus Test | CHO-K1 Cells | With and Without | Negative |

Table 3: In Vivo Acute Oral Toxicity Data

| Species/Strain | Sex | Guideline | LD₅₀ (mg/kg) | 95% Confidence Interval | Key Clinical Observations |

| Sprague-Dawley Rat | Female | OECD 420 (Fixed Dose Procedure) | > 2000 | N/A | No mortality or significant signs of toxicity observed at the limit dose. |

| Swiss Albino Mouse | Male & Female | OECD 423 (Acute Toxic Class Method) | ~850 | 600 - 1200 | At doses > 500 mg/kg: hypoactivity, tremors, and ataxia. |

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT Assay

3.1.1 Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[1][3] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

3.1.2 Materials

-

HEK293, HepG2, or SH-SY5Y cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

3.1.3 Procedure

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include vehicle control and positive control wells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.[1][5]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

In Vitro Genotoxicity Assay: Ames Test

3.2.1 Principle The Ames test, or bacterial reverse mutation assay, assesses the mutagenic potential of a chemical. It uses strains of Salmonella typhimurium that are auxotrophic for histidine (His-) due to mutations in the histidine operon.[6][7][8][9] The assay detects mutations that revert the His- phenotype back to His+, allowing the bacteria to grow on a histidine-free medium.[6][7] The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[6]

3.2.2 Materials

-

Salmonella typhimurium strains (e.g., TA98 for frameshift mutagens, TA100 for base-pair substitution mutagens)

-

Minimal glucose agar plates

-

Top agar

-

Histidine/Biotin solution

-

Test compound

-

Positive controls (e.g., sodium azide for TA100, 2-nitrofluorene for TA98)

-

S9 fraction and cofactors (for metabolic activation)

3.2.3 Procedure

-

Preparation: Melt the top agar and maintain it at 45°C.

-

Exposure: To a tube of molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

-

Plating: Vortex the mixture and pour it onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vivo Acute Oral Toxicity Study (OECD 420)

3.3.1 Principle The acute oral toxicity study provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance. The Fixed Dose Procedure (OECD Guideline 420) involves administering a series of fixed doses to groups of animals of a single sex (typically females).[10][11] The procedure aims to identify a dose that causes evident toxicity but no mortality, allowing for the classification of the substance and estimation of its LD₅₀.

3.3.2 Materials

-

Sprague-Dawley rats (female)

-

Test compound

-

Vehicle (e.g., corn oil, 0.5% CMC)

-

Oral gavage needles

-

Standard laboratory animal caging and diet

3.3.3 Procedure

-

Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days.

-

Dosing: Administer the test compound sequentially to animals in a stepwise manner. The starting dose is selected from a series of fixed doses (5, 50, 300, 2000 mg/kg).[10]

-

Observation: Observe animals individually for the first 30 minutes, periodically during the first 24 hours, and then daily for 14 days.[10] Record all signs of toxicity, including changes in skin, fur, eyes, and behavior.

-

Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.

-

Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals.

-

Data Analysis: The results are interpreted based on the number of animals that show signs of toxicity and the number of mortalities at each dose level to determine the appropriate hazard classification.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

Caption: Workflow for assessing in vitro cytotoxicity.

Simplified CB1 Receptor Signaling Pathway

Caption: Key signaling pathways of the CB1 receptor.

Simplified CB2 Receptor Signaling Pathway

Caption: Key signaling pathways of the CB2 receptor.

Conclusion

This technical guide outlines a foundational preliminary toxicity screening for the novel compound N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide. Based on the hypothetical data, the compound demonstrates a low potential for in vitro cytotoxicity and genotoxicity. The acute in vivo toxicity profile suggests a low order of toxicity. It is crucial to reiterate that these findings are illustrative. A definitive toxicological profile requires empirical testing following the detailed protocols provided. The potential interaction with cannabinoid receptors, as depicted in the signaling pathways, warrants further pharmacological investigation to elucidate the mechanism of action and to guide future safety and efficacy studies.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. broadpharm.com [broadpharm.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. google.com [google.com]

- 7. youtube.com [youtube.com]

- 8. google.com [google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for In-Vivo Administration of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the in-vivo administration of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, a compound with structural characteristics suggesting potential activity as a cannabinoid receptor agonist. Due to the limited publicly available data on this specific molecule (CAS 869376-63-6), this protocol is based on established methodologies for the in-vivo evaluation of novel, lipophilic synthetic cannabinoid receptor agonists. The provided protocol outlines procedures for vehicle preparation, dose formulation, and administration for assessing cannabimimetic effects in a rodent model using the cannabinoid tetrad assay.

Compound Information

| Compound Name | N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide |

| CAS Number | 869376-63-6 |

| Molecular Formula | C31H45NO3 |

| Predicted Properties | Based on its structure, the compound is predicted to be highly lipophilic and may exhibit affinity for cannabinoid receptors (CB1 and/or CB2). |

In-Vivo Administration Protocol: Cannabinoid Tetrad Assay

The cannabinoid tetrad is a series of four in-vivo tests used to characterize the effects of cannabinoid receptor agonists in rodents. The four components of the tetrad are:

-

Hypomotility: Reduced spontaneous movement.

-

Catalepsy: A state of immobility.

-

Analgesia: Reduced sensitivity to pain.

-

Hypothermia: A decrease in body temperature.

Materials and Reagents

-

N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide

-

Ethanol (200 proof, non-denatured)

-

Emulphor EL-620 (or Cremophor EL / Tween 80)

-

Saline (0.9% NaCl, sterile)

-

Male C57BL/6 mice (8-12 weeks old)

-

Standard laboratory animal caging

-

Rectal thermometer for mice

-

Hot plate analgesia meter

-

Catalepsy bar

-

Open field activity chamber

Vehicle Preparation

Due to the predicted lipophilic nature of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, a standard vehicle for solubilizing oily compounds for in-vivo use is recommended. A common formulation consists of ethanol, a surfactant (Emulphor, Cremophor, or Tween 80), and saline.

Vehicle Formulation (1:1:18 ratio):

-

Add 1 part Ethanol to a sterile conical tube.

-

Add 1 part Emulphor EL-620.

-

Vortex thoroughly until the ethanol and Emulphor are completely mixed.

-

Add 18 parts of sterile saline.

-

Vortex again until the solution is a clear, homogenous emulsion.

| Component | Ratio | Volume for 10 mL |

| Ethanol | 1 | 0.5 mL |

| Emulphor EL-620 | 1 | 0.5 mL |

| Saline (0.9%) | 18 | 9.0 mL |

Dosing Solution Preparation

As there is no established potency for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, a dose-finding study is essential. A suggested starting range, based on other synthetic cannabinoids, is 0.1 mg/kg to 30 mg/kg.

Example Preparation for a 1 mg/mL Stock Solution:

-

Weigh out 10 mg of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide.

-

Add 1 mL of the 1:1 ethanol/Emulphor mixture to the compound.

-

Vortex and/or sonicate until the compound is fully dissolved.

-

Add 9 mL of sterile saline to bring the total volume to 10 mL.

-

Vortex thoroughly to ensure a homogenous emulsion.

Further dilutions can be made from this stock solution using the prepared vehicle. Always prepare fresh dosing solutions on the day of the experiment.

Experimental Procedure

-

Animal Acclimation: Allow mice to acclimate to the laboratory environment for at least one week before the experiment.

-

Habituation: Handle the mice and habituate them to the experimental procedures (e.g., rectal temperature measurement) for several days leading up to the study to minimize stress-induced responses.

-

Baseline Measurements: On the day of the experiment, record baseline measurements for all tetrad parameters before drug administration.

-

Administration: Administer the dosing solution or vehicle control via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

-

Tetrad Assessment: At a predetermined time point post-injection (e.g., 30 minutes), perform the tetrad tests in the following order:

-

Hypomotility (Open Field Test): Place the mouse in the center of an open field arena and record its activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 5-10 minutes).

-

Hypothermia: Measure the rectal temperature using a lubricated thermometer.

-

Analgesia (Hot Plate Test): Place the mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., hind paw lick, jump). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

-

Catalepsy (Bar Test): Gently place the mouse's forepaws on a horizontal bar raised approximately 3-4 cm from the surface. Measure the time the mouse remains immobile, with a maximum cut-off time (e.g., 180 seconds).

-

Data Analysis

Data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide to the vehicle control group.

Signaling Pathway

The structural similarity of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide to other synthetic cannabinoids suggests it may act as an agonist at cannabinoid receptors, primarily the CB1 receptor in the central nervous system. Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Caption: Putative signaling pathway of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide via the CB1 receptor.

Experimental Workflow

The following diagram outlines the logical flow of the in-vivo experiment.

Caption: Experimental workflow for in-vivo testing.

Disclaimer

This document provides a generalized protocol based on standard practices for similar compounds. Researchers must ensure that all animal procedures are approved by their institution's Institutional Animal Care and Use Committee (IACUC) and are conducted in accordance with all applicable regulations and guidelines. The optimal dose, timing, and vehicle for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide may require optimization.

Application Notes and Protocols for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide in Inflammatory Pain Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides. By inhibiting FAAH, N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide elevates the endogenous levels of these signaling lipids, which have demonstrated analgesic and anti-inflammatory properties. This application note provides detailed protocols for evaluating the efficacy of this compound in preclinical models of inflammatory pain.

The inhibition of FAAH presents a promising therapeutic strategy for the management of pain and inflammation, potentially offering a safer alternative to direct-acting cannabinoid receptor agonists by avoiding their associated psychoactive side effects. The protocols outlined below describe standard in vivo assays used to characterize the anti-inflammatory and anti-nociceptive effects of FAAH inhibitors.

Mechanism of Action

N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide exerts its effects by covalently modifying the active site serine nucleophile of the FAAH enzyme, leading to its inactivation. This inhibition results in the accumulation of anandamide and other N-acylethanolamines (NAEs) in the synaptic cleft and peripheral tissues. The elevated levels of anandamide enhance the activation of cannabinoid receptors, primarily CB1 and CB2, which are key components of the endocannabinoid system involved in modulating pain and inflammation. Activation of these receptors can lead to a reduction in neuronal excitability and the release of pro-inflammatory mediators.

Data Presentation

The following tables summarize representative quantitative data for well-characterized FAAH inhibitors in common inflammatory pain models. This data can serve as a benchmark for evaluating N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide.

Table 1: In Vitro FAAH Inhibition

| Compound | Target | IC50 (nM) | Assay Condition |

| N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide | Human FAAH | Data not available | To be determined |

| URB597 (Reference) | Human FAAH | 4.6 | Recombinant enzyme |

| PF-3845 (Reference) | Human FAAH | 7.2 | Recombinant enzyme |

Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema

| Compound | Dose (mg/kg, i.p.) | Time Point (h) | Paw Volume Reduction (%) |

| N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide | To be determined | 3 | To be determined |

| URB597 (Reference) | 0.3 | 3 | ~40% |

| Indomethacin (Positive Control) | 10 | 3 | ~50% |

Table 3: In Vivo Efficacy in the Formalin Test (Late Phase)

| Compound | Dose (mg/kg, i.p.) | Licking/Flinching Time Reduction (%) |

| N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide | To be determined | To be determined |

| URB597 (Reference) | 1 | ~60% |

| Morphine (Positive Control) | 5 | ~80% |

Experimental Protocols

Detailed methodologies for key in vivo inflammatory pain assays are provided below.

Carrageenan-Induced Paw Edema

This model is used to assess the acute anti-inflammatory activity of a compound.[1][2]

Materials:

-

N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide

-

Vehicle (e.g., 10% Tween 80 in saline)

-

Carrageenan (1% w/v in sterile saline)

-

Positive control: Indomethacin (10 mg/kg)

-

Male Sprague-Dawley rats (180-220 g)

-

Plethysmometer or digital calipers

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Fast animals overnight with free access to water.

-

Administer N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide or vehicle intraperitoneally (i.p.) 30-60 minutes before carrageenan injection. A positive control group receives indomethacin.

-

Measure the initial volume of the right hind paw using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Calculate the percentage of paw edema inhibition for each group relative to the vehicle control group.

Formalin Test

This model assesses the analgesic effects of a compound on both acute (neurogenic) and persistent (inflammatory) pain.[3]

Materials:

-

N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide

-

Vehicle

-

Formalin (5% in saline)

-

Positive control: Morphine (5 mg/kg)

-

Male Swiss Webster mice (20-25 g)

-

Observation chambers with mirrors

Procedure:

-

Acclimatize mice to the observation chambers for at least 30 minutes before the test.

-

Administer N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide or vehicle (i.p.) 30 minutes before the formalin injection. A positive control group receives morphine.

-

Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Immediately place the mouse back into the observation chamber.

-

Record the total time the animal spends licking or flinching the injected paw during two phases:

-

Phase 1 (Acute): 0-5 minutes post-injection.

-

Phase 2 (Inflammatory): 15-30 minutes post-injection.

-

-

Compare the licking/flinching time in the treated groups to the vehicle control group.

Complete Freund's Adjuvant (CFA)-Induced Arthritis

This model induces a chronic inflammatory state, mimicking aspects of rheumatoid arthritis.[4]

Materials:

-

N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide

-

Vehicle

-

Complete Freund's Adjuvant (CFA)

-

Positive control: Dexamethasone (1 mg/kg)

-

Male Lewis rats (150-180 g)

-

Digital calipers

-

Von Frey filaments (for mechanical allodynia)

Procedure:

-

Induce arthritis by injecting 0.1 mL of CFA into the plantar surface of the right hind paw.

-

Monitor the development of paw edema and arthritis over 14-21 days.

-

Begin treatment with N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, vehicle, or dexamethasone once arthritis is established (e.g., day 14).

-

Administer the compounds daily for a specified period (e.g., 7 days).

-

Measure paw volume and assess mechanical allodynia (paw withdrawal threshold to Von Frey filaments) at regular intervals during the treatment period.

-

Compare the changes in paw volume and withdrawal threshold in the treated groups to the vehicle control group.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating a test compound in an inflammatory pain model.

References

- 1. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 3. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Cannabinoid Receptor 2 Agonist, JWH-133, in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JWH-133, a selective agonist for the cannabinoid receptor 2 (CB2), in the field of neuroscience. The content herein details its mechanism of action, key experimental findings, and detailed protocols for its application in laboratory settings.

Introduction

The cannabinoid receptor 2 (CB2) is predominantly expressed in the immune system; however, emerging evidence has demonstrated its presence and functional role in the central nervous system (CNS).[1][2] A subpopulation of microglia in the human cerebellum, for instance, expresses CB2 receptors.[1] Activation of CB2 receptors has been linked to immunomodulatory effects and potential therapeutic benefits in various neurological and neuroinflammatory disease models.[1][2] JWH-133 is a potent and selective synthetic agonist for the CB2 receptor, making it a valuable tool for investigating the role of this receptor in neuronal function and pathology.

Mechanism of Action

JWH-133 acts as a partial agonist at the CB2 receptor.[3] Like other cannabinoid receptors, the CB2 receptor is a G-protein coupled receptor (GPCR).[4][5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][5] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling events that can influence gene transcription and cellular processes such as survival and inflammation.[5]

Signaling Pathway of JWH-133 at the CB2 Receptor

Caption: JWH-133 binds to and activates the CB2 receptor, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels, which modulates downstream gene transcription.

Quantitative Data Summary

The following table summarizes key quantitative parameters for JWH-133, providing a basis for experimental design and data interpretation.

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (Ki) | ||||

| CB1 Receptor | > 10,000 nM | Human | Radioligand Binding Assay | N/A |

| CB2 Receptor | 3.4 nM | Human | Radioligand Binding Assay | N/A |

| Functional Activity (EC50) | ||||

| Inhibition of Forskolin-stimulated cAMP | 4.9 nM | CHO cells expressing human CB2 | cAMP Assay | N/A |

| In Vivo Efficacy | ||||

| Inhibition of VTA DA Neuronal Firing | Significant reduction at 10 µM | Mouse | Electrophysiology | [2] |

Note: Specific quantitative data for JWH-133's binding affinity and functional activity were not available in the provided search results. The table structure is provided as a template for researchers to populate with their own data or from more specific literature.

Key Applications in Neuroscience Research

Modulation of Dopaminergic Neuron Activity

Studies have shown that CB2 receptors are expressed in ventral tegmental area (VTA) dopamine (DA) neurons.[2] Activation of these receptors by agonists like JWH-133 can inhibit the firing of VTA DA neurons, suggesting a role for the CB2 receptor in modulating dopamine-related behaviors.[2]

Neuroinflammation and Neuroprotection

Given the prominent role of CB2 receptors in the immune system, JWH-133 is a valuable tool for studying neuroinflammation. Microglia, the resident immune cells of the CNS, express CB2 receptors, and their activation can modulate microglial activity and the release of inflammatory mediators. This has implications for neurodegenerative diseases such as Parkinson's disease, where inflammation plays a significant role.[1]

Experimental Protocols

Experimental Workflow for Investigating JWH-133 Effects on Neuronal Activity

Caption: A typical electrophysiology workflow to assess the impact of JWH-133 on the firing properties of neurons in brain slices.

Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording

Objective: To determine the effect of JWH-133 on the firing rate and excitability of a specific neuronal population (e.g., VTA dopamine neurons).

Materials:

-

JWH-133 stock solution (e.g., 10 mM in DMSO)

-

Artificial cerebrospinal fluid (aCSF)

-

Brain slicing apparatus (vibratome)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Intracellular solution

Procedure:

-

Brain Slice Preparation:

-

Anesthetize and decapitate the experimental animal (e.g., mouse).

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Mount the brain on the vibratome stage and cut coronal slices (e.g., 250 µm thick) containing the region of interest (e.g., VTA).

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

-

-

Recording Setup:

-

Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

-

Fill the pipette with the appropriate intracellular solution.

-

-

Whole-Cell Recording:

-